1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is significant in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid typically involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol, dichloromethane.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile.
Major Products:
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid is used extensively in scientific research, particularly in:
Medicinal Chemistry: As a protecting group for amines in the synthesis of pharmaceuticals.
Organic Synthesis: To protect amines during multi-step synthesis processes.
Industrial Applications: In the production of fine chemicals and intermediates for various industries.
Mechanism of Action
The mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid primarily involves the protection and deprotection of amines. The BOC group is added to amines to prevent them from reacting during certain stages of synthesis. The deprotection process involves the cleavage of the BOC group, typically using strong acids, to regenerate the free amine .
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid .
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
Uniqueness: 1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid is unique due to its specific structure and the presence of the piperazine ring, which imparts distinct chemical properties and reactivity compared to other BOC-protected compounds .
Properties
CAS No. |
2167374-58-3 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-7-11(13,4)8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
DRLINDRBXFCYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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